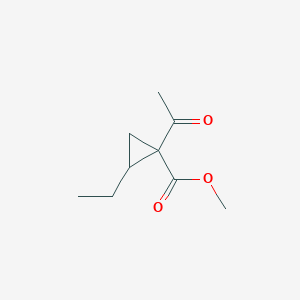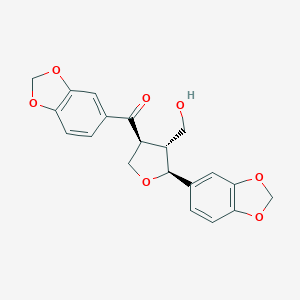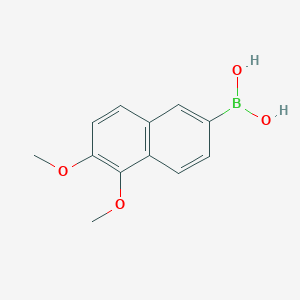![molecular formula C9H14N2 B126715 Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) CAS No. 142434-04-6](/img/structure/B126715.png)
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Cyclopenta[b]pyrrole-6-carbonitrile is not fully understood, but studies have shown that it interacts with specific cellular pathways and receptors. The compound has been found to inhibit the activity of certain enzymes and proteins, which are involved in the development and progression of various diseases.
Efectos Bioquímicos Y Fisiológicos
Cyclopenta[b]pyrrole-6-carbonitrile has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that the compound can reduce inflammation, inhibit tumor growth, and prevent viral replication. Additionally, the compound has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Cyclopenta[b]pyrrole-6-carbonitrile in lab experiments is its high yield and purity. The compound is relatively easy to synthesize, and its chemical properties make it a versatile tool for studying various cellular processes. However, one of the limitations of using the compound is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Cyclopenta[b]pyrrole-6-carbonitrile. One area of focus is the development of new drugs based on the compound's anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, researchers are interested in exploring the compound's potential as a therapeutic agent for various diseases. Finally, there is a need for further studies on the compound's mechanism of action and its effects on cellular pathways and receptors.
Conclusion
In conclusion, Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) is a chemical compound that has shown promise in various scientific research applications. Its potential as a therapeutic agent for various diseases, along with its high yield and purity, make it a valuable tool for studying various cellular processes. However, further research is needed to fully understand the compound's mechanism of action and its effects on cellular pathways and receptors.
Métodos De Síntesis
The synthesis of Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) involves the reaction of 2,5-dimethylpyrrole with acetonitrile in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted into the final product. The yield of the synthesis process is typically high, which makes it a viable method for large-scale production.
Aplicaciones Científicas De Investigación
Cyclopenta[b]pyrrole-6-carbonitrile has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research has been in the development of new drugs. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the treatment of various diseases.
Propiedades
Número CAS |
142434-04-6 |
|---|---|
Nombre del producto |
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI) |
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(3aS,6R,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile |
InChI |
InChI=1S/C9H14N2/c1-11-5-4-7-2-3-8(6-10)9(7)11/h7-9H,2-5H2,1H3/t7-,8-,9+/m0/s1 |
Clave InChI |
JPZDECUPEBLDTH-XHNCKOQMSA-N |
SMILES isomérico |
CN1CC[C@H]2[C@@H]1[C@@H](CC2)C#N |
SMILES |
CN1CCC2C1C(CC2)C#N |
SMILES canónico |
CN1CCC2C1C(CC2)C#N |
Sinónimos |
Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)
![tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B126643.png)









